1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the oxadiazole ring: This can be achieved through the nitration, oxidation, and coupling reactions of precursor compounds.
Formation of the triazole ring: This involves cyclization reactions, often using azide and alkyne precursors under copper-catalyzed conditions.
Condensation reactions: The final step involves the condensation of the oxadiazole and triazole intermediates with a nitrophenyl hydrazide to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino and hydrazide groups can be oxidized under appropriate conditions.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitrophenyl group can yield aniline derivatives .
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its energetic properties make it suitable for use in high-energy materials and explosives.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one
- 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
- Ethanone, 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H13N9O4 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H13N9O4/c19-16-17(24-31-23-16)26-15(12-6-2-1-3-7-12)14(21-25-26)18(28)22-20-10-11-5-4-8-13(9-11)27(29)30/h1-10H,(H2,19,23)(H,22,28)/b20-10+ |
InChI Key |
BTKBTIGTRGBVGD-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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